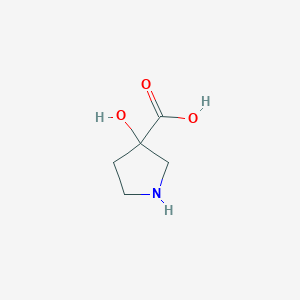

3-Hydroxypyrrolidine-3-carboxylic acid

Description

Significance and Research Interest in Pyrrolidine-Based Scaffolds in Modern Chemistry

The five-membered pyrrolidine (B122466) ring is a cornerstone in modern medicinal chemistry and drug discovery. nih.govgoogle.comnih.gov Its prevalence stems from a combination of desirable structural and physicochemical properties. The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for a greater exploration of pharmacophore space compared to flat aromatic systems. nih.govnih.gov This three-dimensionality is crucial for establishing precise interactions with biological targets like proteins and enzymes. nih.gov

Pyrrolidine scaffolds are found in a vast array of natural products, particularly alkaloids, which often exhibit potent biological activities. nih.gov This natural prevalence has inspired chemists to incorporate the pyrrolidine motif into synthetic drug candidates. Consequently, the pyrrolidine ring is a key structural component in numerous FDA-approved drugs. nih.gov Beyond pharmaceuticals, pyrrolidine derivatives are widely employed as chiral catalysts and ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. nih.gov The inherent chirality of many pyrrolidine-based molecules, such as the amino acid proline, makes them invaluable tools for controlling the stereochemical outcome of chemical reactions. nih.govnih.gov

The versatility of the pyrrolidine scaffold is further enhanced by the ease with which it can be functionalized at various positions on the ring, allowing for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. google.com This adaptability has solidified the pyrrolidine framework as a high-value scaffold in the design and synthesis of novel bioactive compounds. sigmaaldrich.com

Strategic Importance of 3-Hydroxypyrrolidine-3-carboxylic Acid in Organic Synthesis

Within the diverse family of pyrrolidine derivatives, this compound stands out as a particularly valuable chiral building block. enamine.netamericanchemicalsuppliers.com Its strategic importance lies in the dense and unique arrangement of functional groups—a hydroxyl group and a carboxylic acid—on the same stereocenter. This arrangement offers a powerful handle for introducing molecular complexity and diversity.

As a constrained amino acid, this compound provides a rigid scaffold that can be used to control the conformation of peptides and other bioactive molecules. nih.govresearchgate.net This conformational constraint is highly desirable in drug design as it can lead to increased potency and selectivity for a biological target. The synthesis of derivatives of hydroxypyrrolidine carboxylic acids serves as a foundation for creating a variety of biologically active molecules. For instance, (2S,4R)-4-hydroxypyrrolidine carboxylic acid is a key precursor in the synthesis of the carbapenem (B1253116) antibiotics Ertapenem and Meropenem. nih.gov

Furthermore, the development of N-substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids as highly potent inhibitors of human arginase I and II highlights the therapeutic potential of this scaffold. researchgate.net The synthesis of optically pure (S)-3-hydroxypyrrolidine from 4-amino-(S)-2-hydroxybutyric acid further underscores its utility as a versatile intermediate for more complex targets. google.com The ability to access enantiomerically pure forms of this building block is crucial for the development of stereospecific drugs. nih.govamericanchemicalsuppliers.com

The strategic placement of the hydroxyl and carboxylic acid groups allows for a range of chemical transformations, enabling its incorporation into a variety of molecular architectures. This makes this compound a powerful tool for chemists seeking to create novel compounds with specific biological functions.

Historical Context of Chiral Pyrrolidine Derivative Development

The development of chiral pyrrolidine derivatives is deeply rooted in the history of asymmetric synthesis and organocatalysis. A pivotal moment in this history was the discovery of proline's ability to catalyze asymmetric reactions. In the early 1970s, the Hajos-Parrish-Eder-Sauer-Wiechert reaction demonstrated the potential of a simple, naturally occurring chiral molecule to induce enantioselectivity in a chemical transformation. researchgate.netbuchler-gmbh.com This seminal work, however, remained largely underappreciated for several decades.

The renaissance of organocatalysis in the early 2000s brought proline and its derivatives to the forefront of synthetic chemistry. creighton.edu Researchers demonstrated that proline could effectively catalyze a wide range of intermolecular reactions, including aldol (B89426), Mannich, and Michael reactions, with high levels of stereocontrol. This sparked a wave of research into the development of new chiral pyrrolidine-based organocatalysts. buchler-gmbh.com

The understanding of the reaction mechanisms, often involving the formation of enamine or iminium ion intermediates, allowed for the rational design of more efficient and selective catalysts. creighton.edu This historical development from the initial discovery of proline catalysis to the sophisticated organocatalysts used today has provided chemists with a powerful and environmentally friendly toolkit for the synthesis of chiral molecules, including complex pyrrolidine derivatives. The ongoing exploration of new synthetic methods continues to expand the accessibility and utility of these important chiral building blocks. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-4(8)5(9)1-2-6-3-5/h6,9H,1-3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZGJLCKLATTKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategies for 3 Hydroxypyrrolidine 3 Carboxylic Acid and Its Derivatives

Chemoenzymatic Synthesis Approaches for Chiral 3-Hydroxypyrrolidines

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful approach for the synthesis of chiral 3-hydroxypyrrolidines. These methods often provide high enantioselectivity under mild reaction conditions.

Biocatalytic Hydroxylation of Pyrrolidine (B122466) Derivatives

Direct biocatalytic hydroxylation of the pyrrolidine ring at the C-3 position represents an atom-economical and elegant strategy for the synthesis of 3-hydroxypyrrolidines. This approach utilizes enzymes, such as cytochrome P450 monooxygenases, to perform regio- and stereoselective C-H activation.

Research has demonstrated the successful hydroxylation of N-substituted pyrrolidines using various microbial systems. For instance, the bacterium Sphingomonas sp. HXN-200 has been shown to be a highly active and stereoselective biocatalyst for the hydroxylation of N-benzyl pyrrolidine at the unactivated C-3 position. nih.govacs.org The enantioselectivity of this biotransformation can be influenced by the nature of the N-protecting group on the pyrrolidine ring. By modifying the "docking/protecting group," both the hydroxylation activity and the enantioselectivity can be enhanced, and in some cases, enantiocomplementary formation of the (R)- or (S)-3-hydroxypyrrolidine can be achieved. acs.org

Furthermore, directed evolution of cytochrome P450 enzymes has yielded variants with improved catalytic efficiency and stereoselectivity. Evolved P450pyr from Sphingomonas sp. HXN-200 has been engineered to catalyze both (S)- and (R)-selective hydroxylation of N-benzyl pyrrolidine, providing access to either enantiomer of the desired product with high precision. nih.gov The enzymatic transformation typically proceeds via the high-valent oxo-iron(IV) species of the P450 enzyme, which selectively hydroxylates the C-H bond of the pyrrolidine derivative to form the hydroxylated intermediate. nih.govrsc.org

Table 1: Biocatalytic Hydroxylation of N-Substituted Pyrrolidines

| N-Protecting Group | Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Benzoyl | Sphingomonas sp. HXN-200 | (R) | 52% | acs.org |

| Benzyloxycarbonyl | Sphingomonas sp. HXN-200 | (R) | 75% | acs.org |

| Phenoxycarbonyl | Sphingomonas sp. HXN-200 | (S) | 39% | acs.org |

| tert-Butoxycarbonyl | Sphingomonas sp. HXN-200 | (R) | 23% | acs.org |

| Benzyl | Evolved P450pyr | (S) or (R) | >95% | nih.gov |

Enzymatic Reduction Strategies for Precursors

An alternative chemoenzymatic route to chiral 3-hydroxypyrrolidines involves the enzymatic reduction of prochiral precursor molecules, such as N-protected-3-pyrrolidinones. This strategy relies on the high stereoselectivity of ketoreductases (KREDs) to establish the desired stereocenter at the C-3 position.

A one-pot photoenzymatic synthesis has been developed that combines a photochemical oxyfunctionalization of pyrrolidine to generate 3-pyrrolidinone, followed by in situ N-protection to yield N-Boc-3-pyrrolidinone. nih.gov This intermediate is then subjected to a stereoselective biocatalytic carbonyl reduction using a ketoreductase (KRED) to furnish optically pure N-Boc-3-hydroxypyrrolidine with high conversion and excellent enantiomeric excess (>99% ee). nih.gov This integrated approach is operationally simple and utilizes readily available starting materials. nih.gov

Lipase-Catalyzed Doubly Enantioselective Aminolysis Reactions

Lipases are versatile enzymes that can be employed in the synthesis of chiral building blocks. A notable strategy involves the lipase-catalyzed doubly enantioselective aminolysis of racemic or prochiral 3-hydroxyesters with racemic amines. This process allows for the simultaneous resolution of both the ester and the amine, leading to the formation of enantiopure 3-hydroxyamides with high diastereomeric ratios.

Candida antarctica lipase (B570770) B (CALB) has been shown to be an effective catalyst for these aminolysis reactions. The high enantioselectivity of the lipase towards both reactants results in the production of 3-hydroxyamides with two stereogenic centers in high optical purity. These enantiopure 3-hydroxyamides serve as valuable intermediates that can be subsequently cyclized to afford chiral 3-hydroxypyrrolidines.

Asymmetric Organocatalytic Methodologies

Asymmetric organocatalysis has emerged as a powerful platform for the enantioselective synthesis of complex molecules, including pyrrolidine derivatives. These methods utilize small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals.

Enantioselective Michael Addition Reactions for Pyrrolidine-3-carboxylic Acid Derivatives

The organocatalytic enantioselective Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of asymmetric synthesis. This strategy has been successfully applied to the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.

In one approach, the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates is catalyzed by a chiral organocatalyst. This reaction proceeds with high stereoselectivity, allowing for the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% ee in just two steps from readily available starting materials. This method provides a concise and efficient route to valuable β-proline derivatives.

Asymmetric Mannich Reactions Involving Pyrrolidine Cores

The asymmetric Mannich reaction is another powerful tool for the stereoselective formation of C-C bonds and the construction of nitrogen-containing heterocycles. This reaction has been utilized in cascade sequences to generate highly substituted pyrrolidine derivatives with excellent diastereo- and enantioselectivity.

A one-pot nitro-Mannich/hydroamination cascade has been developed for the synthesis of trisubstituted pyrrolidines. This approach employs an asymmetric bifunctional organocatalyst to mediate the initial nitro-Mannich reaction, followed by a gold-catalyzed allene (B1206475) hydroamination. The reaction tolerates a range of substituents on the N-Cbz protected imines, affording the desired enantioenriched pyrrolidines in good yields and with high stereocontrol.

Chiral Pool Synthesis Strategies

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the target molecule. This approach is highly effective for synthesizing complex chiral structures like 3-hydroxypyrrolidine-3-carboxylic acid.

Natural and readily available chiral molecules such as L-malic acid and L-glutamic acid serve as excellent precursors for the synthesis of chiral 3-hydroxypyrrolidine derivatives. google.com

One established method involves using natural malic acid, which undergoes a condensation reaction with benzylamine, followed by a reduction step with a strong reducing agent to yield chiral N-benzyl-3-hydroxypyrrolidine. google.com This strategy capitalizes on the inherent stereochemistry of the starting material to control the chirality of the final product.

Similarly, L-glutamic acid can be converted into chiral 4-amino-2-hydroxybutyric acid through established procedures. google.com Subsequent intramolecular cyclization, after appropriate protection of the hydroxyl group, yields a protected 3-hydroxy-pyrrolidinone. This intermediate is then reduced using a powerful reducing agent to afford the desired chiral N-benzyl-3-hydroxypyrrolidine. google.com These methods highlight the versatility of natural amino acids in providing the core stereochemical framework for pyrrolidine synthesis.

Serine, another fundamental chiral amino acid, is a valuable starting material for the enantiospecific synthesis of highly substituted and functionalized pyrrolidine derivatives. unirioja.esnih.gov A notable strategy involves the conversion of D- or L-serine into a hemiaminal intermediate. unirioja.es This key intermediate can then be transformed into a fully substituted pyrrolidine ring system via a tandem Wittig-Michael reaction. unirioja.esnih.gov

This methodology allows for the controlled introduction of various substituents onto the pyrrolidine ring with a high degree of stereocontrol. For instance, the stereochemistry of a methyl group at the C-3 position can be precisely set through the stereoselective reduction of a double bond in a precursor molecule, where the hydrogenation occurs preferentially from the less sterically hindered face. unirioja.es The all-cis configuration of the resulting polysubstituted pyrrolidines can be confirmed through techniques such as X-ray crystallography. unirioja.es This approach demonstrates the power of serine-derived intermediates in constructing sterically congested and stereochemically complex pyrrolidine cores. unirioja.esnih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation represents a powerful and atom-economical method for establishing stereocenters. This technique is particularly effective for the enantioselective synthesis of this compound precursors.

Ruthenium complexes bearing chiral phosphine (B1218219) ligands are highly efficient catalysts for the asymmetric hydrogenation of unsaturated precursors, such as dihydro-1H-pyrrole-3-carboxylic acids, to yield chiral pyrrolidine-3-carboxylic acids with excellent enantiomeric purity. google.com A prominent example is the use of catalysts like [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)] for the reduction of substituted 2,5-dihydro-1H-pyrrole-3-carboxylic acids. google.com

The reaction is typically performed under a hydrogen atmosphere in a suitable solvent like methanol. The catalyst loading, temperature, and hydrogen pressure are critical parameters that can be optimized to achieve high conversion and enantioselectivity. google.com For instance, the hydrogenation of 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate using a low catalyst loading (S/C ratio of 1,000) at 30°C and 40 bar of hydrogen can proceed to near-complete conversion (99.3%) with an exceptionally high enantiomeric excess (>99.9% ee). google.com The high enantiomeric purity obtained often eliminates the need for further chiral resolution steps. google.com

The table below summarizes the conditions and outcomes of representative ruthenium-catalyzed asymmetric hydrogenations.

| Substrate | Catalyst | S/C Ratio | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 1,000 | 40 | 30 | 20 | 99.3 | >99.9 |

| 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 250 | 40 | 30-60 | 20 | 99.8 | >99.9 |

| 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 10,000 | 40 | 30 | 20 | 87.0 | 98.5 |

Table generated from data found in source google.com.

Novel Cyclization and Rearrangement Reactions in Pyrrolidine Ring Construction

The construction of the pyrrolidine ring itself is a critical step in the synthesis of this compound. Novel cyclization reactions offer efficient and elegant solutions for forming this five-membered heterocyclic core.

Intramolecular cyclization of a linear precursor containing an amine and a suitable electrophilic center or leaving group is a fundamental and widely used strategy for constructing the pyrrolidine ring. google.com A common approach involves the cyclization of an amino alcohol derivative where the hydroxyl group has been activated, for instance, by conversion to a halide. google.com This intramolecular nucleophilic substitution reaction forms the cyclic amine.

More advanced methods involve tandem reactions where the cyclization occurs in situ following a preceding transformation. For example, the reduction of a nitrile group in a molecule also containing a halogen or other leaving group can be performed under hydrogenation conditions. google.com The resulting primary amine, generated in situ, can then immediately undergo intramolecular cyclization to furnish the pyrrolidine ring in a single, efficient step. google.com

Recent innovations in this area include the development of enzyme-catalyzed intramolecular C-H amination. nih.govacs.org Engineered enzymes, such as variants of cytochrome P411, can catalyze the insertion of an alkyl nitrene, generated from an organic azide, into C(sp³)–H bonds. nih.gov This biocatalytic approach enables the construction of chiral pyrrolidine derivatives with good to excellent enantioselectivity and represents a novel, atom-economical strategy for pyrrolidine ring formation. nih.govacs.org

Rearrangements Leading to Substituted Pyrrolidine-2,5-diones

The synthesis of substituted pyrrolidine-2,5-diones, a core structure related to derivatives of this compound, can be achieved through elegant rearrangement reactions. A notable example is the transformation of 3-substituted coumarins into 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones. mdpi.comnih.gov This method provides a novel and efficient route, often conducted under simple and convenient experimental conditions. nih.gov

The reaction proceeds by treating a 3-substituted coumarin (B35378) with nitromethane (B149229). The proposed mechanism involves an initial Michael addition of the nitromethane anion to the coumarin scaffold. This is followed by a series of transformations culminating in a Nef-type rearrangement, which ultimately leads to the formation of the pyrrolidine-2,5-dione ring system. researchgate.netresearchgate.net This strategy is particularly effective for coumarins bearing an electron-withdrawing substituent in the third position, such as esters, amides, or nitriles. mdpi.com

The efficiency and yield of this rearrangement can be influenced by the nature of the substituent on the coumarin ring. For instance, the reaction time and product yield can vary significantly depending on the electron-withdrawing strength of the group at the 3-position. researchgate.net In some cases, even unsubstituted coumarin can undergo this rearrangement, albeit with a longer reaction time and lower yield. mdpi.com

| Starting Coumarin Substituent (R) | Reaction Time (hours) | Yield (%) |

|---|---|---|

| COOEt | 24 | 75 |

| CONMe₂ | 24 | 80 |

| CN | 68 | 34 |

| COCH₃ | 24 | 65 |

Photo-oxyfunctionalization for Pyrrolidinone Precursors

Modern synthetic chemistry increasingly employs photochemical methods to achieve transformations that are difficult under conventional thermal conditions. One such advanced strategy is the use of photo-oxyfunctionalization to generate key precursors for hydroxypyrrolidines. A one-pot photoenzymatic synthesis has been developed for producing chiral N-Boc-3-hydroxypyrrolidines, which are valuable intermediates. acs.orgnih.govacs.org

This process ingeniously combines a photochemical oxyfunctionalization step with a stereoselective enzymatic reduction. acs.org The sequence begins with the regioselective photo-oxyfunctionalization of unfunctionalized pyrrolidine. This step introduces a carbonyl group at the 3-position, generating 3-pyrrolidinone. acs.orgacs.org Due to the inherent instability of this intermediate, it is protected in situ, typically with a Boc (tert-butoxycarbonyl) group, to form N-Boc-3-pyrrolidinone. acs.org

The crucial final step involves the stereoselective reduction of the ketone. This is accomplished using a keto reductase (KRED) enzyme, which converts the N-Boc-3-pyrrolidinone into the desired chiral N-Boc-3-hydroxypyrrolidine with high enantiomeric excess. acs.orgacs.org The entire sequence can be performed in a single reaction vessel, highlighting its efficiency and operational simplicity. This method achieves high conversions and excellent enantioselectivity, demonstrating a mild and effective workflow for accessing these important chiral building blocks from readily available starting materials. acs.orgnih.gov

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Photo-oxyfunctionalization | Pyrrolidine, Photocatalyst, Light (365 nm) | Formation of 3-pyrrolidinone |

| 2 | In situ N-protection | Boc₂O | Formation of N-Boc-3-pyrrolidinone |

| 3 | Biocatalytic Reduction | Keto Reductase (KRED) | Chiral N-Boc-3-hydroxypyrrolidine (>99% ee) |

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) and tandem (or cascade) reaction sequences represent a cornerstone of modern synthetic strategy, enabling the construction of complex molecules from simple precursors in a single operation. These approaches offer significant advantages in terms of efficiency, atom economy, and reduction of waste by minimizing intermediate purification steps. Such strategies are highly applicable to the synthesis of the pyrrolidine core found in this compound and its derivatives.

Multi-component reactions, by their nature, bring together three or more reactants in a one-pot process to form a product that incorporates substantial portions of all the starting materials. A variety of MCRs have been developed for the diastereoselective synthesis of highly substituted pyrrolidines. These reactions can construct multiple stereogenic centers in a single operation with a high degree of control. For example, asymmetric MCRs involving optically active starting materials can afford complex pyrrolidine derivatives as single diastereomers.

Tandem reactions involve a sequence of intramolecular or intermolecular transformations that occur consecutively in a single reaction flask without the addition of further reagents. These sequences are triggered by the formation of a reactive intermediate from the initial reaction. Gold-catalyzed tandem reactions, for instance, have been developed for the synthesis of pyrrolidine derivatives. A typical sequence might involve an initial alkyne hydroamination, which generates an iminium ion intermediate. This intermediate can then be trapped in situ by a nucleophile, such as an allyl silane, to complete the synthesis of a functionalized pyrrolidine. Such a process allows for the rapid assembly of the pyrrolidine ring with the concurrent installation of multiple substituents.

Another powerful tandem strategy involves a copper-catalyzed three-component sequence of amination, cyanation, and alkylation starting from a primary amine-tethered alkyne. This one-pot reaction proceeds with good yield and regioselectivity to afford α-cyano pyrrolidines, which are versatile intermediates for further functionalization. These examples underscore the power of MCRs and tandem reactions to streamline the synthesis of complex heterocyclic systems like substituted pyrrolidines.

Stereochemical Control and Enantiopurity in 3 Hydroxypyrrolidine 3 Carboxylic Acid Synthesis

Enantioselective Synthesis Strategies for Optical Purity

The enantioselective synthesis of 3-hydroxypyrrolidine-3-carboxylic acid, which involves the creation of a chiral quaternary center at the C3 position, is a formidable task. Researchers have explored various strategies to achieve high optical purity, primarily focusing on asymmetric reactions where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other.

One notable approach involves the asymmetric [3+2] cycloaddition reactions. For instance, the reaction of azomethine ylides with electron-deficient alkenes, catalyzed by chiral metal complexes, can provide access to highly functionalized and enantioenriched pyrrolidines. While direct synthesis of the target molecule is not extensively reported, related systems have been constructed with high enantioselectivity. For example, silver-catalyzed [3+2] cycloaddition of methyl cinnamates with glycine aldimino esters has been shown to produce substituted pyrrolidines with high enantiomeric excess (ee).

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidine (B122466) derivatives. Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze Michael addition reactions, a key step in the construction of the pyrrolidine ring. The organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes has been developed to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with up to 97% ee in a two-step process. Although this does not directly yield the 3-hydroxy derivative, the keto-precursor offers a handle for subsequent stereoselective reduction.

Furthermore, chemoenzymatic methods have been employed to achieve high optical purity. For instance, a one-pot photoenzymatic cascade process has been developed for the enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, leading to chiral α-functionalized phenylpyrrolidines with up to 99% ee. This highlights the potential of enzymatic transformations in establishing key stereocenters in pyrrolidine rings.

Diastereoselective Control in the Synthesis of Multi-Substituted Pyrrolidine Derivatives

When the pyrrolidine ring is further substituted, controlling the relative stereochemistry between the new stereocenters becomes crucial. Diastereoselective synthesis aims to produce one diastereomer preferentially over others.

A powerful strategy for achieving diastereoselective control is the use of multicomponent reactions. For example, the Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters leads to the formation of pyrrolidines with good yields and high diastereoselectivity, favoring a cis relationship between the substituents at the C2 and C5 positions.

Intramolecular reactions are also effective in controlling diastereoselectivity. The intramolecular iridium-catalyzed allylic amination of homochiral (E)-6-N-nosylaminohept-2-en-1-yl methyl carbonates has been used to synthesize 2,5-disubstituted 3-hydroxypyrrolidines. In this case, the relative stereochemistry of the substituents could be controlled by the choice of the chiral ligand.

Furthermore, the diastereoselective synthesis of highly functionalized proline derivatives has been achieved through a Cu(I)-catalyzed cascade reaction between CF₃-substituted allenynes and tosylazide. This method provides new 3-ethynyl proline derivatives with high diastereoselectivity.

The synthesis of spiro[indoline-3,3'-pyrrolidines], which contain a pyrrolidine ring fused in a spirocyclic fashion, often relies on diastereoselective 1,3-dipolar cycloaddition reactions of azomethine ylides. The relative configuration of the resulting spiro-compounds can be elucidated by single-crystal X-ray analysis.

Methodologies for Achieving High Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Achieving high levels of both enantiomeric excess (ee) and diastereomeric ratio (dr) is the ultimate goal in stereoselective synthesis. This requires careful selection of chiral catalysts, substrates, and reaction conditions.

Organocatalysis has proven to be a robust methodology for obtaining high ee. For instance, the use of bifunctional bisalkaloids as catalysts in the asymmetric conjugate addition of 1,3-dicarbonyl compounds to nitroalkenes has yielded products with up to 97% ee. Similarly, a one-pot organocatalytic Mannich/Boc-deprotection/aza-Michael sequence employing (DHQD)₂PHAL as the catalyst has been used to synthesize 3,3'-pyrrolidinyl-dispirooxindoles with excellent stereoselectivities.

Metal-catalyzed reactions also offer excellent control over stereoselectivity. Iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides provides 3,3-diarylpropyl amines with enantioselectivities ranging from 98% to 99% ee.

The following table summarizes selected methodologies that have achieved high ee and/or dr in the synthesis of pyrrolidine derivatives, which could be potentially adapted for the synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Stereoselectivity |

| Asymmetric Michael Addition | Organocatalyst (e.g., proline derivatives) | 4-Oxo-2-enoates, Nitroalkanes | 5-Alkylpyrrolidine-3-carboxylic acid | up to 97% ee |

| Asymmetric [3+2] Cycloaddition | Silver-based catalyst | Methyl cinnamates, Glycine aldimino esters | Substituted pyrrolidines | High ee |

| Asymmetric Hydrogenation | Iridium complex | 3,3-Diarylallyl phthalimides | 3,3-Diarylpropyl amines | 98-99% ee |

| Three-Component [3+2] Cycloaddition | Benzoic acid | Cyclic amines, Aldehydes, Olefinic oxindoles | Spirooxindole-pyrrolidines | up to 7:1 dr |

| Intramolecular Allylic Amination | Iridium complex with chiral ligand | (E)-6-N-nosylaminohept-2-en-1-yl methyl carbonates | 2,5-Disubstituted 3-hydroxypyrrolidines | Controllable dr |

Optical Resolution Techniques for Chiral Pyrrolidines

In cases where enantioselective synthesis is not feasible or does not provide sufficient enantiopurity, optical resolution of a racemic mixture is a viable alternative. This involves separating the enantiomers of the target compound.

A common method for the resolution of carboxylic acids is through the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a chiral base. The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid. For 3-hydroxycarboxylic acids, this method is particularly relevant.

Another approach is enzymatic resolution. Enzymes can exhibit high stereoselectivity, catalyzing a reaction on only one enantiomer of a racemic mixture. This allows for the separation of the unreacted enantiomer from the product. For example, lipases have been used for the stereoselective esterification of racemic N-substituted-3-hydroxypyrrolidines.

While specific examples of the optical resolution of this compound are not abundant in the literature, the general principles of resolving chiral carboxylic acids and chiral alcohols are applicable. The choice of resolving agent and conditions would need to be optimized for this specific substrate.

Chemical Reactivity and Advanced Derivatization of 3 Hydroxypyrrolidine 3 Carboxylic Acid

Functional Group Interconversions and Modifications

The presence of the carboxylic acid and hydroxyl moieties allows for a variety of modifications, primarily through reactions at the carbonyl carbon and the tertiary alcohol.

Esterification and Amide Formation Reactions

The carboxylic acid functionality of 3-hydroxypyrrolidine-3-carboxylic acid is readily converted to its corresponding esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions. For instance, treatment with an alcohol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, facilitates the formation of the ester.

Amide bond formation requires the activation of the carboxylic acid, often through the use of coupling reagents to enhance the electrophilicity of the carbonyl carbon. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), which form reactive intermediates that are readily attacked by amines. The general mechanism for these reactions proceeds via a nucleophilic acyl substitution pathway.

These transformations are fundamental in peptide synthesis and the development of novel pharmaceutical agents where the pyrrolidine (B122466) scaffold is incorporated to impart conformational rigidity or specific binding interactions.

Nucleophilic Substitution Reactions at Functionalized Positions

The tertiary hydroxyl group at the C3 position represents a key site for introducing further molecular diversity. While direct displacement of the hydroxyl group is challenging due to its poor leaving group nature, it can be activated to facilitate nucleophilic substitution. One of the most effective methods for achieving this transformation with inversion of stereochemistry is the Mitsunobu reaction. nih.govorganic-chemistry.org

Under Mitsunobu conditions, the hydroxyl group is activated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tcichemicals.com This in-situ activation converts the hydroxyl into a good leaving group, allowing for its displacement by a wide range of nucleophiles, including carboxylic acids (to form esters), phenols (to form ethers), and nitrogen nucleophiles like phthalimide. The reaction is known for its high stereoselectivity, proceeding with a clean inversion of the stereocenter. This makes it a powerful tool in the stereocontrolled synthesis of complex molecules derived from this compound.

Strategic Use of Protecting and Deprotecting Groups

Given the multiple reactive sites within this compound, the use of protecting groups is essential to achieve selective transformations. The secondary amine is the most common site for protection, preventing its interference in reactions targeting the carboxylic acid or hydroxyl group.

N-Protection with Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc) Moieties

The most widely employed protecting groups for the pyrrolidine nitrogen are the carbobenzyloxy (Cbz or Z) and tert-butoxycarbonyl (Boc) groups. These groups are introduced by reacting this compound with the corresponding chloroformate (benzyl chloroformate for Cbz) or anhydride (B1165640) (di-tert-butyl dicarbonate (B1257347) for Boc) under basic conditions.

Selective Cleavage of Protecting Groups under Acidic or Basic Conditions

The removal of the Cbz and Boc protecting groups is a critical step in many synthetic sequences. The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H2 over Pd/C), a mild method that is compatible with many other functional groups. researchgate.net Alternatively, it can be cleaved under harsh acidic conditions, such as with HBr in acetic acid, though this method is less common due to its severity. researchgate.net

The Boc group, on the other hand, is labile under acidic conditions. sigmaaldrich.com It is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with HCl in an organic solvent. google.com Milder acidic conditions can also be employed, offering a degree of selectivity. The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive groups.

| Protecting Group | Reagent for Protection | Common Deprotection Conditions |

| Carbobenzyloxy (Cbz) | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) in CH₂Cl₂ |

Synthesis of Complex Pyrrolidine-Based Scaffolds and Derivatives

The strategic functionalization of this compound allows for its elaboration into a wide array of complex pyrrolidine-based scaffolds. These derivatives are of significant interest in medicinal chemistry and materials science due to the three-dimensional diversity imparted by the pyrrolidine core.

The carboxylic acid and secondary amine moieties of this compound are prime handles for a variety of coupling reactions, enabling the introduction of diverse substituents and the construction of elaborate molecular frameworks. While direct literature on the coupling reactions of this specific molecule is limited, the principles of well-established methodologies can be applied to predict its reactivity.

Palladium-catalyzed cross-coupling reactions, for instance, represent a powerful tool for C-C and C-N bond formation. Although typically applied to aryl halides and boronic acids (Suzuki coupling), amines and carboxylic acids can also participate in related transformations. For example, the secondary amine of the pyrrolidine ring, after appropriate activation, could potentially undergo Buchwald-Hartwig amination with various aryl halides to introduce aromatic substituents.

Similarly, the carboxylic acid group can be activated and used in a variety of coupling reactions. For instance, it can be converted to an acid chloride or activated with coupling reagents like HATU or HOBt to facilitate amide bond formation with a wide range of amines, leading to a diverse library of amide derivatives. Decarboxylative coupling is another potential strategy, where the carboxylic acid is extruded as carbon dioxide, and the resulting carbanion is coupled with a suitable electrophile.

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer an efficient pathway to rapidly increase molecular complexity from simple starting materials. nih.govresearchgate.net The functional groups of this compound make it a suitable candidate for these reactions. In a Ugi four-component reaction, the secondary amine and carboxylic acid of the molecule could react with an aldehyde (or ketone) and an isocyanide to generate complex peptide-like structures. ugent.benih.gov The general scheme for a Ugi reaction is presented below:

Table 1: General Scheme of the Ugi Four-Component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| Amine | Carboxylic Acid | Aldehyde/Ketone | Isocyanide | α-Acylamino Amide |

In the context of this compound, the amine and carboxylic acid functionalities are present in the same molecule, which could lead to intramolecular variants of the Ugi reaction or participation in intermolecular reactions with external components.

The Passerini three-component reaction, which involves a carboxylic acid, an aldehyde (or ketone), and an isocyanide, could also be employed. walisongo.ac.idresearchgate.net In this case, the carboxylic acid of this compound would be the reactive partner, leading to the formation of α-acyloxy carboxamides.

The inherent functionality of this compound provides a foundation for the construction of novel bicyclic and polycyclic heterocyclic systems where a new ring is fused to the pyrrolidine core. Such fused systems are of great interest as they can rigidly hold substituents in defined spatial orientations, which is often a key feature for biological activity.

Intramolecular cyclization reactions are a primary strategy for the synthesis of fused ring systems. By introducing a reactive group onto the nitrogen or at another position of the pyrrolidine ring, subsequent cyclization can be induced. For example, acylation of the secondary amine with a bifunctional reagent could introduce a side chain capable of cyclizing onto one of the pyrrolidine carbons.

Another approach involves the derivatization of the carboxylic acid and tertiary alcohol. For instance, conversion of the carboxylic acid to an amide followed by introduction of a suitable functional group on the amide nitrogen could set the stage for a cyclization reaction involving the tertiary hydroxyl group or an adjacent carbon atom.

While specific examples starting from this compound are not prevalent in the literature, related strategies have been used to synthesize fused pyrrolidine systems. For example, intramolecular [2+2+2] cycloadditions have been employed to create tricyclic fused 3-aminopyridines from polyunsaturated precursors. nih.gov A similar strategy could be envisioned where this compound is elaborated into a precursor containing suitable alkyne and nitrile functionalities for a cobalt-catalyzed cycloaddition.

Furthermore, the aza-Cope rearrangement-Mannich cyclization has been utilized to create cis- and trans-fused pyrrolidine-containing bicyclic azepine and oxepine derivatives. rsc.org This demonstrates the potential for sigmatropic rearrangements and subsequent cyclizations to generate complex fused systems from appropriately substituted pyrrolidine precursors.

The following table outlines some potential strategies for the construction of fused heterocyclic rings from derivatives of this compound.

Table 2: Potential Strategies for Fused Ring Construction

| Derivative of this compound | Reaction Type | Fused Ring System |

| N-Alkylated derivative with a terminal alkyne | Intramolecular cyclization | Pyrrolo-fused heterocycle |

| Amide derivative with a pendant electrophile | Intramolecular nucleophilic attack | Bicyclic lactam |

| Ester derivative with an activated double bond | Intramolecular Michael addition | Fused carbocycle |

The synthesis of these complex scaffolds and fused ring systems from this compound represents a promising area for future research, with the potential to unlock novel chemical space for drug discovery and materials science.

Role As a Chiral Building Block and Privileged Scaffold in Research

Applications in Medicinal Chemistry Research and Lead Compound Design

The unique stereochemistry and functional group presentation of 3-hydroxypyrrolidine-3-carboxylic acid make it a "privileged scaffold". This means its core structure is frequently found in biologically active compounds, suggesting it can interact with a variety of biological targets. nih.gov

As a chiral intermediate, this compound is a foundational component for the synthesis of a wide array of pharmacologically active agents. americanchemicalsuppliers.comgoogle.com Its derivatives have shown potential as GABA and dopamine (B1211576) agonists, which are relevant in managing conditions like Alzheimer's, Parkinson's, and schizophrenia. americanchemicalsuppliers.com The synthesis of these complex molecules often involves multiple steps where the pyrrolidine (B122466) ring provides a rigid framework to build upon. researchgate.net

Table 1: Examples of Bioactive Compounds Synthesized from this compound Derivatives

| Bioactive Compound Class | Therapeutic Target/Application | Reference |

| GABA Agonists | Neurological Disorders | americanchemicalsuppliers.com |

| Dopamine Agonists | Parkinson's Disease, Schizophrenia | americanchemicalsuppliers.com |

| Mu Opioid Receptor Ligands | Pain Management | nih.gov |

| Enzyme Inhibitors | Various Diseases | americanchemicalsuppliers.com |

The rigid pyrrolidine ring of this compound provides a fixed platform for orienting functional groups in a precise manner, which is essential for effective binding to enzymes and receptors. This conformational rigidity helps in designing molecules that can selectively interact with the active sites of enzymes or the binding pockets of receptors. ontosight.ai For instance, derivatives of this scaffold have been used to develop potent and selective antagonists for the mu opioid receptor. nih.gov The ability to introduce substituents at specific positions on the pyrrolidine ring allows for the fine-tuning of binding affinity and selectivity. nih.gov

This compound serves as a precursor for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. nih.govelsevierpure.com Its constrained cyclic structure can be incorporated into peptide backbones to induce specific secondary structures, such as β-turns. nih.gov This is valuable in designing molecules that can mimic the bioactive conformation of peptides. Furthermore, it is used in the synthesis of unnatural oligomers, or "foldamers," which are non-natural polymers with well-defined folding patterns. wisc.edufigshare.com These structures can mimic biological molecules and have potential applications in materials science and medicine. nih.gov

Table 2: Applications in Peptide-Mimetic and Unnatural Oligomer Research

| Application Area | Description | Key Feature of Scaffold | Reference |

| Peptide-Mimetics | Mimicking peptide secondary structures like β-turns. | Conformational restriction of the pyrrolidine ring. | nih.gov |

| Unnatural Oligomers (Foldamers) | Creating novel folded architectures with potential biological activity. | Rigid, predictable conformational preferences. | wisc.edufigshare.com |

| Antimicrobial Agents | Designing oligomers that mimic the action of antimicrobial peptides. | Introduction of cationic and hydrophobic groups on a rigid backbone. | wisc.edu |

Utility in Peptide and Protein Chemistry

In the field of peptide and protein chemistry, this compound and its analogs are used to introduce conformational constraints and explore the structure-function relationships of peptides. americanchemicalsuppliers.com

Proline, an amino acid with a similar pyrrolidine ring, is unique because the peptide bond preceding it can exist in either a cis or trans conformation. sigmaaldrich.com The interconversion between these two isomers can be a rate-limiting step in protein folding. sigmaaldrich.com this compound serves as a proline analog, and its incorporation into peptides allows researchers to study the effects of substituents on the pyrrolidine ring on the cis-trans isomerization equilibrium. acs.org The position and stereochemistry of the hydroxyl group can influence the preference for one isomer over the other, thereby affecting the peptide's structure and biological activity. researchgate.net

Application in Chiral Catalysis and Asymmetric Transformations

The development of effective chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral product. Pyrrolidine-based structures, inspired by the natural amino acid proline, have been extensively investigated as organocatalysts. These catalysts operate without the need for metal cofactors, offering advantages in terms of cost, toxicity, and environmental impact.

While the broader class of pyrrolidine-containing molecules has seen extensive use in organocatalysis, the specific application of this compound as a direct precursor for the synthesis of organocatalysts is a specialized area of research. The inherent chirality and functional group arrangement of this compound provide a foundation for creating catalysts designed for specific asymmetric transformations.

The synthesis of organocatalysts from this compound typically involves the modification of its core structure to introduce or enhance catalytic activity. These modifications can include esterification of the carboxylic acid, protection or activation of the hydroxyl group, and substitution on the nitrogen atom. The resulting derivatives are then evaluated for their efficacy in promoting various asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The stereochemistry of the final catalyst, which is derived from the starting this compound, plays a crucial role in determining the enantioselectivity of the catalyzed reaction.

Research in this area focuses on creating novel catalysts with improved reactivity and stereoselectivity. The systematic modification of the this compound scaffold allows for the fine-tuning of the catalyst's steric and electronic properties to suit a particular chemical transformation. The data from these studies contribute to a deeper understanding of the structure-activity relationships in organocatalysis and pave the way for the rational design of more efficient and selective catalysts.

Mechanistic Investigations of Biological Interactions of 3 Hydroxypyrrolidine 3 Carboxylic Acid Derivatives

Enzyme Modulation and Binding Mechanisms

The pyrrolidine (B122466) scaffold is a foundational structure in the development of numerous enzyme inhibitors. nih.gov Synthetic derivatives of 3-hydroxypyrrolidine-3-carboxylic acid have been shown to modulate the activity of several key enzyme classes, including proteases and glycosidases. americanchemicalsuppliers.comnih.gov Their inhibitory action is a direct result of their ability to bind to enzyme active sites, mimicking natural substrates or transition states.

Derivatives of the 3-hydroxypyrrolidine scaffold have been identified as inhibitors of various enzymes, with detailed kinetic studies elucidating their mode of action.

α-Glucosidase Inhibition : A study involving thirteen pyrrolidine-based iminosugar derivatives, including mono-hydroxy and dihydroxy-pyrrolidines, evaluated their inhibitory effect on α-glucosidase from the rat intestine. nih.gov The most effective compound, a trans-3,4-dihydroxypyrrolidine derivative, exhibited an IC50 value of 2.97 ± 0.046 mM and a KI of 1.18 mM. nih.gov Kinetic analysis revealed that the inhibition was of a mixed type, though it was predominantly competitive for all tested compounds. nih.gov Another study on different pyrrolidine derivatives also confirmed potent α-glucosidase inhibition, with one compound featuring a para-OCH3 group showing an IC50 value of 18.04 µg/mL. nih.gov

α-Amylase Inhibition : The same set of pyrrolidine derivatives was tested against α-amylase. nih.gov The most active compound demonstrated an IC50 value of 26.24 µg/mL. nih.gov

Protease Inhibition : Studies indicate that derivatives of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid can inhibit the activity of protease enzymes. americanchemicalsuppliers.com

Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition : Pyrrolidine carboxamides have been developed as inhibitors of InhA from Mycobacterium tuberculosis. nih.gov The most potent of these compounds, featuring a fused aromatic ring structure, displayed an IC50 of 1.39 µM. nih.gov

| Enzyme Target | Derivative Type | Inhibition Value (IC50) | Inhibition Value (Ki) | Inhibition Type | Source |

|---|---|---|---|---|---|

| α-Glucosidase | trans-3,4-dihydroxypyrrolidine | 2.97 ± 0.046 mM | 1.18 mM | Mixed (Predominantly Competitive) | nih.gov |

| α-Glucosidase | Pyrrolidine derivative (p-OCH3 group) | 18.04 µg/mL | N/A | N/A | nih.gov |

| α-Amylase | Pyrrolidine derivative (p-OCH3 group) | 26.24 µg/mL | N/A | N/A | nih.gov |

| InhA | Pyrrolidine carboxamide | 1.39 µM | N/A | N/A | nih.gov |

The binding of 3-hydroxypyrrolidine derivatives to enzymes is characterized by a network of specific molecular interactions. Docking studies and crystal structure analyses have revealed that these compounds establish interactions similar to those of known inhibitors. nih.gov For instance, in the inhibition of InhA, crystal structures show a consistent hydrogen-bonding pattern with the NAD+ substrate and the side-chain of a key catalytic residue, Tyr158. nih.gov In the case of α-glucosidase, the most active compounds establish interactions with key residues within the enzyme's binding site. nih.gov Unfavorable electron repulsion, such as that observed between a chloro-substituted derivative and carbonyl oxygen or sulfur atoms in the InhA active site, can explain weaker inhibitory potency. nih.gov

Protein-Ligand Interaction Analysis

The interaction between pyrrolidine derivatives and their target proteins is a complex process governed by principles of molecular recognition and binding site complementarity. oist.jp

Docking studies have shown that 3-hydroxypyrrolidine derivatives occupy the same region as the deoxynojirimycin (DNJ) inhibitor on the α-glucosidase enzyme binding site. nih.gov This indicates that the pyrrolidine scaffold effectively mimics the natural substrate or other known ligands, allowing it to be recognized and accommodated by the active site. The specific orientation within the binding pocket is crucial; studies suggest that a rotation of approximately 90° for some compounds inside the binding pocket is responsible for a complete loss of inhibitory activity. nih.gov For InhA inhibitors, all tested compounds were found to bind in essentially the same manner within the enzyme's active site. nih.gov Favorable hydrophobic interactions between substituents on the pyrrolidine ring and aliphatic amino acid side chains in the binding pocket can enhance binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of this compound derivatives is highly dependent on their molecular structure, including the nature and position of substituents on the pyrrolidine ring. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that govern their antidiabetic potential. nih.gov For α-amylase and α-glucosidase inhibitors, derivatives with a para-OCH3 group demonstrated exceptional activity compared to ortho- and meta-isomers, highlighting the significance of electron-donating groups at specific positions. nih.gov

In the context of InhA inhibitors, SAR analysis revealed several key trends:

Aromatic Substituents : The introduction of three fused aromatic rings significantly enhanced inhibition. nih.gov However, the fusion site between the aromatic amine and the pyrrolidine carboxylic acid was critical for potency. nih.gov

Meta-Substitutions : A size limit for electron-withdrawing groups at the 3-position of the aniline (B41778) ring was observed for optimal activity. nih.gov Substitutions with larger groups like 3-Me or 3-NHCOCH3 weakened the activity. nih.gov

Bulky Groups : It is theorized that a significant induced conformational change in the enzyme occurs to accommodate bulky substituents, potentially creating additional stabilizing interactions. nih.gov

| Target | Structural Modification | Effect on Activity | Source |

|---|---|---|---|

| α-Amylase / α-Glucosidase | p-OCH3 group vs. o- and m-isomers | Increased inhibition | nih.gov |

| InhA | Fused aromatic rings on amine | Increased inhibition | nih.gov |

| InhA | Shifted fusion site of aromatic rings | Decreased inhibition | nih.gov |

| InhA | 3-Me or 3-NHCOCH3 on aniline ring | Decreased inhibition | nih.gov |

Investigation of Biochemical Pathways where Pyrrolidine Scaffolds are Active

The pyrrolidine scaffold is a core structure in numerous biologically active molecules and is implicated in a variety of biochemical pathways. nih.govfrontiersin.org Synthetic derivatives of (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid have been shown to exhibit GABA agonist and dopamine (B1211576) agonist activities, suggesting their interaction with pathways significant in managing conditions like Alzheimer's, Parkinson's, and schizophrenia. americanchemicalsuppliers.com Furthermore, the inhibition of enzymes like InhA directly impacts the bacterial fatty acid biosynthetic pathway (FASII), a critical process for the survival of organisms like Mycobacterium tuberculosis. nih.gov Other pyrrolidine derivatives have been synthesized to inhibit N-acylethanolamine acid amidase (NAAA), a key enzyme in the degradation of fatty acid ethanolamides. frontiersin.org

Computational and Theoretical Studies on 3 Hydroxypyrrolidine 3 Carboxylic Acid

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets for a given compound. nih.gov The process involves sampling possible conformations of the ligand within the binding site of a protein and scoring these poses based on binding affinity. researchgate.netmdpi.com

For 3-Hydroxypyrrolidine-3-carboxylic acid and its derivatives, docking simulations can elucidate potential protein interactions and mechanisms of action. For instance, in a virtual screening study aimed at discovering inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in inflammation, compounds containing a related 3-hydroxy-3-pyrrolin-2-one nucleus were identified as potential inhibitors. nih.gov The docking analysis showed these compounds fitting well into the mPGES-1 binding site, forming key polar interactions, hydrogen bonds, and π-π contacts with critical amino acid residues like Asp49, Ser127, and Tyr130. nih.gov

Similarly, molecular docking has been employed to understand the mode of action for structural analogues of complex pyrrolidine-containing antibiotics. dntb.gov.uaplos.org These studies investigate how the molecules interact with bacterial enzymes such as urease and α-amylase, providing a rationale for their observed antimicrobial activity. dntb.gov.uaplos.org A typical docking study for this compound would involve screening it against a library of disease-relevant protein targets. The results, often presented as binding energy scores, indicate the strength of the interaction.

| Protein Target | Target Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| mPGES-1 | Synthase | -7.8 | ARG-126, SER-127, TYR-130 |

| DNA Gyrase | Topoisomerase | -6.5 | ASP-73, GLY-77, THR-165 |

| Urease | Hydrolase | -5.9 | HIS-136, LYS-219, ASP-362 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. semanticscholar.orgnih.gov These calculations provide insights into molecular structure, stability, and chemical reactivity by analyzing the distribution of electrons. nih.gov

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. nih.gov

Further analysis of electronic structure involves generating Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. nih.gov Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. bohrium.com For this compound, these calculations can pinpoint the most reactive sites, such as the oxygen atoms of the carboxyl and hydroxyl groups or the nitrogen atom in the pyrrolidine (B122466) ring.

| Parameter | Description | Calculated Value (a.u.) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -0.254 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -0.011 |

| Egap (LUMO-HOMO) | Energy Gap | 0.243 |

| Electronegativity (χ) | Tendency to attract electrons | 0.133 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 0.122 |

| Global Electrophilicity Index (ω) | Propensity to accept electrons | 0.072 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) conformations of a molecule. uncw.edu This is typically done by systematically rotating single bonds and calculating the potential energy of each resulting structure.

Building on this, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. mdpi.com In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the movements of every atom are calculated over a series of very short time steps by solving Newton's equations of motion. mdpi.com This technique allows researchers to study the flexibility of the molecule, its interactions with solvent molecules, and conformational changes that occur over time. For this compound, MD simulations can reveal how the pyrrolidine ring puckers, the orientation of the hydroxyl and carboxylic acid groups, and the formation of intramolecular hydrogen bonds, all of which are critical for its interaction with biological targets.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry offers methods to predict spectroscopic data, which can be invaluable for structure elucidation and for validating experimental findings. uncw.edu Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.govresearchgate.net The process involves first finding the lowest energy conformers and then performing the GIAO calculation on these structures. uncw.edu The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual stable conformers, which can provide a close match to experimental NMR data. uncw.edu

Beyond spectroscopy, computational methods can be used to explore and predict chemical reaction pathways. beilstein-journals.org By calculating the energies of reactants, products, and transition states, a potential energy surface for a reaction can be mapped out. This allows for the determination of activation energies (ΔG‡) and reaction energies (ΔG), providing insight into the feasibility and kinetics of a proposed synthetic route or reaction mechanism. beilstein-journals.org For example, DFT calculations have been used to propose a mechanistic pathway for the synthesis of substituted 3-hydroxy-3-pyrroline-2-ones, identifying the most favorable reaction pathway based on the lowest activation energy. beilstein-journals.org Such studies could be applied to understand the synthesis and chemical transformations of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 178.5 |

| C-OH (C3) | 75.2 |

| C-N (C2) | 60.1 |

| C-N (C5) | 48.9 |

| C4 | 40.3 |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 Hydroxypyrrolidine 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity of atoms and the relative stereochemistry of chiral centers in 3-Hydroxypyrrolidine-3-carboxylic acid and its derivatives. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a wealth of structural information.

In ¹H NMR spectra of pyrrolidine (B122466) derivatives, the protons on the pyrrolidine ring typically appear in the range of 2.0 to 4.0 ppm. The protons on carbons adjacent to the nitrogen atom are generally found at the lower field end of this range due to the deshielding effect of the nitrogen. The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm. cam.ac.uk

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between 170 and 185 ppm. The carbons of the pyrrolidine ring appear in the aliphatic region, with the carbon bearing the hydroxyl group (C3) and the carbons adjacent to the nitrogen atom (C2 and C5) being the most deshielded.

For example, in a derivative such as methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate, the chemical shifts provide clear evidence for the regiochemistry of the molecule.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| CH₂CO | 2.60–2.73 (m) | 33.55 |

| CH | 3.45–3.53 (m) | 36.00 |

| NCH₂ | 3.80–3.93 (m) | 50.69 |

| OCH₃ | 3.68 (s) | 52.11 |

| C=O (amide) | - | 171.84 |

| C=O (ester) | - | 173.25 |

| Aromatic C | 6.80-7.19 | 116.74-152.68 |

| OH | 9.59 (s) | - |

¹H and ¹³C NMR data for methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate.

The stereochemistry of the pyrrolidine ring can be investigated through the analysis of proton-proton coupling constants and through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments. The relative orientation of substituents on the ring can be deduced from the magnitude of the coupling constants between adjacent protons.

X-ray Crystallography for Absolute Configuration and Conformation Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. nih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound.

The crystal structure of a derivative, 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid, the lactam of 4-hydroxy-4-isobutylglutamic acid, has been determined by X-ray analysis. This analysis provided crucial information about the relative and absolute configuration of the stereocenters.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 16.023(3) |

| b (Å) | 19.349(7) |

| c (Å) | 6.9053(16) |

Crystallographic data for 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid. nih.gov

From the diffraction data, the absolute configurations of the chiral centers were deduced as 3(S), 5(S) for the lactam. nih.gov The analysis of the crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice.

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, by analyzing the fragmentation patterns, valuable structural information can be obtained.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. In addition to the molecular ion, characteristic fragment ions are observed. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). chemicalbook.com Another common fragmentation is the loss of water (H₂O, M-18), particularly in molecules containing a hydroxyl group.

The fragmentation of the pyrrolidine ring can also occur, leading to a series of smaller fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, further confirming the identity of the compound.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 132.06552 |

| [M+Na]⁺ | 154.04746 |

| [M-H]⁻ | 130.05096 |

| [M+H-H₂O]⁺ | 114.05550 |

Predicted m/z values for adducts of this compound.

Other Spectroscopic Methods for Specialized Characterization

In addition to NMR, X-ray crystallography, and mass spectrometry, other spectroscopic techniques provide valuable information for the characterization of this compound and its derivatives.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretching region. researchgate.net

N-H stretch (pyrrolidine): A moderate absorption in the range of 3300-3500 cm⁻¹.

C-H stretch (aliphatic): Sharp peaks typically appearing just below 3000 cm⁻¹.

C=O stretch (carboxylic acid): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹. pressbooks.pub

C-O stretch (hydroxyl and carboxylic acid): Absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The presence and position of these bands provide strong evidence for the presence of the key functional groups in the molecule. For instance, in derivatives like methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate, distinct carbonyl stretches for the amide (1656 cm⁻¹) and ester (1741 cm⁻¹) are observed, along with the O-H stretch (3073 cm⁻¹).

While this compound itself does not possess a strong chromophore for UV-Vis absorption in the near-UV and visible regions, its derivatives can be designed to have specific spectroscopic properties.

UV-Vis Spectroscopy: The introduction of aromatic or other conjugated systems into the molecule can lead to characteristic UV-Vis absorption bands. For example, attaching a chromophoric group to the pyrrolidine nitrogen or esterifying the carboxylic acid with a chromophoric alcohol would allow for the use of UV-Vis spectroscopy for quantification and for studying electronic transitions. Carboxylic acids generally exhibit an absorption maximum at around 210 nm. researchgate.net

Fluorescence Spectroscopy: Derivatization of this compound with a fluorophore can produce fluorescent probes. These probes can be used in various biological and chemical sensing applications. The fluorescence properties, such as the excitation and emission maxima and quantum yield, would be dependent on the nature of the attached fluorophore and the local environment. For instance, pyrrolidine-fused chlorin (B1196114) derivatives have been synthesized and their fluorescence properties studied, demonstrating that modification of the pyrrolidine moiety can be used to tune the photophysical properties of the molecule.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique used to study molecules with unpaired electrons, such as radicals. While this compound is not paramagnetic, it can be derivatized with a stable radical, such as a nitroxide, to create an EPR-active probe. These spin-labeled derivatives can be used to study molecular dynamics, interactions with other molecules, and the microenvironment of the probe. For example, a carboxylic acid functionalized with a nitroxide radical has been used to study its interaction with quantum dots using EPR spectroscopy. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-hydroxypyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via (1) asymmetric hydrogenation of pyrroline precursors to control stereochemistry, (2) ring-opening reactions of cyclic intermediates (e.g., epoxides or lactams), and (3) enzymatic resolution of racemic mixtures. For example, hydrolysis of tert-butyl 3-cyano-3-hydroxy-pyrrolidine-1-carboxylate under acidic conditions yields the racemic product, while enzymatic methods can achieve enantiomeric purity. Reaction temperature, catalyst choice (e.g., chiral catalysts for asymmetric hydrogenation), and pH during hydrolysis critically affect stereoselectivity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry and functional groups. Peaks at δ 3.65–3.59 ppm (m, 2H) and δ 180.5 ppm (carbonyl) are diagnostic .

- LC-MS : Retention time (e.g., 0.474 min) and observed mass ([M+H] = 132.1) validate molecular weight .

- X-ray Crystallography : Resolves absolute configuration when crystalline derivatives are available (e.g., tert-butoxycarbonyl-protected intermediates) .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store at 2–8°C under inert gas (argon/nitrogen). For aqueous solutions, use buffers with antioxidants (e.g., 0.1% ascorbic acid) and avoid prolonged exposure to light. Monitor degradation via HPLC with UV detection at 210–220 nm .

Advanced Research Questions

Q. How can stereochemical purity be optimized during large-scale synthesis of this compound?

- Methodological Answer :

- Chiral Catalysis : Use Ru-BINAP complexes for asymmetric hydrogenation to enhance enantiomeric excess (ee > 95%).

- Dynamic Kinetic Resolution : Combine enzymatic resolution (e.g., lipases) with in situ racemization of undesired enantiomers.

- Crystallization-Induced Diastereomer Separation : Introduce chiral auxiliaries (e.g., menthol esters) to form diastereomeric salts, enabling selective crystallization .

Q. What experimental strategies are effective for studying interactions between this compound and neurotransmitter receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use H-labeled analogues to measure affinity for GABA or NMDA receptors.

- Electrophysiology : Patch-clamp recordings in neuronal cultures to assess modulation of ion channel activity.

- Molecular Dynamics Simulations : Model hydrogen-bonding interactions with receptor active sites (e.g., GluN2B subunit of NMDA receptors) to predict binding modes .

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control pH (6.5–7.5 for receptor studies), temperature (25°C vs. 37°C), and cell lines (HEK293 vs. primary neurons).

- Metabolite Profiling : Use LC-MS to verify compound integrity in biological matrices.

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and in vivo behavioral models (e.g., forced swim test for antidepressant activity) .